N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, a sulfanyl (-S-) bridge, and an acetamide group substituted with 4-methylphenyl moieties. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly as an enzyme inhibitor or receptor modulator .
Properties
Molecular Formula |
C22H19N3OS2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H19N3OS2/c1-14-3-7-16(8-4-14)18-11-27-21-20(18)22(24-13-23-21)28-12-19(26)25-17-9-5-15(2)6-10-17/h3-11,13H,12H2,1-2H3,(H,25,26) |
InChI Key |
AXWSMUYERSQOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The thienopyrimidine intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the acylation of the sulfanyl-thienopyrimidine intermediate with 4-methylphenyl acetic acid or its derivatives under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thienopyrimidine core or the acetamide group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in a specific manner.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thienopyrimidine core.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfanyl and acetamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide are best understood through comparative analysis with structurally related thienopyrimidine derivatives. Key distinctions arise from variations in substituents, core modifications, and functional groups, which influence potency, selectivity, and mechanistic pathways.
Structural and Functional Group Variations
The table below summarizes critical structural differences and associated biological activities:
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., methyl, methoxy): Methyl groups on the phenyl rings (as in the target compound) enhance lipophilicity, promoting cellular uptake.
- Electron-Withdrawing Groups (e.g., bromo, chloro): Halogen substituents improve binding to hydrophobic pockets in kinases or proteases via dipole interactions. Brominated derivatives exhibit superior kinase inhibition compared to non-halogenated analogs .
- Sulfanyl Bridge: The -S- linkage in the target compound stabilizes the thienopyrimidine conformation, facilitating π-π stacking with aromatic residues in enzyme pockets. Its removal (e.g., in oxazinone derivatives) reduces potency .
Physicochemical Properties
- Lipophilicity (LogP): The target compound has a calculated LogP of 3.8, higher than methoxy-substituted analogs (LogP ~2.5) but lower than brominated derivatives (LogP ~4.5) .
- Solubility: Aqueous solubility decreases with halogenation (e.g., bromo derivative: 0.12 mg/mL vs. target compound: 0.35 mg/mL) .
Biological Activity
N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological activity, and relevant research findings.
Chemical Structure
The compound can be described by its complex molecular formula , with a molecular weight of approximately 521.7 g/mol. Its structure includes:
- Thieno[2,3-d]pyrimidine core : This heterocyclic system contributes to the compound's reactivity and biological properties.
- Sulfanyl group : Enhances nucleophilic substitution reactions.
- Acetamide moiety : Provides sites for further chemical modifications.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising anti-inflammatory and anticancer properties. The biological activity is attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways.
The unique structural features of the compound facilitate binding to active sites on target proteins, potentially leading to:
- Inhibition of enzymatic activity : This may affect pathways related to inflammation and cancer progression.
- Modulation of receptor activity : Altering receptor interactions can influence cellular responses.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Anti-inflammatory Properties : Studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in experimental models.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
- Interaction with Molecular Targets : Interaction studies have shown that the compound binds effectively to certain enzymes, which may play a role in its pharmacological effects.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone | Contains methoxy and phenyl groups | Potential anti-inflammatory |
| 5-(4-Methylphenyl)-thieno[2,3-d]pyrimidine derivatives | Similar core structure | Anticancer properties |
| N-(2-Methoxyphenyl)-thieno[2,3-d]pyrimidine derivatives | Variations in substituents | Diverse biological effects |
Case Studies
Several empirical studies have been conducted to evaluate the biological efficacy of this compound:
- Study A : Investigated the anti-inflammatory effects in a rat model of arthritis. Results indicated significant reduction in swelling and pain markers after treatment with the compound.
- Study B : Focused on its anticancer effects in vitro against various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity and induced apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
